molecular formula C26H23N5O2S B11403394 5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11403394
M. Wt: 469.6 g/mol
InChI Key: NUDDUKBTBOWEQU-UHFFFAOYSA-N
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Description

5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and oxadiazole rings in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with benzyl isothiocyanate under reflux conditions to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized using an appropriate cyclizing agent such as phosphorus oxychloride (POCl₃) to yield the triazole derivative.

    Sulfanyl Methylation: The triazole derivative is then reacted with a suitable thiolating agent, such as sodium hydrosulfide (NaHS), to introduce the sulfanyl group.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with 2-methylbenzonitrile in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds containing triazole and oxadiazole rings have shown potential as antimicrobial, antifungal, and anticancer agents. This compound could be explored for similar activities, given its structural features.

Medicine

In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. The presence of multiple pharmacophores in its structure suggests that it could interact with various biological targets, making it a promising lead compound.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and functional structure.

Mechanism of Action

The exact mechanism of action of 5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole and oxadiazole rings may facilitate binding to enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole ring and methoxyphenyl group but lacks the oxadiazole ring.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound contains a methoxyphenyl group but differs significantly in its overall structure.

Uniqueness

The uniqueness of 5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole lies in its combination of triazole and oxadiazole rings, along with the sulfanyl and methoxyphenyl groups. This combination of functional groups and rings is not commonly found in other compounds, making it a unique candidate for further research and development.

Properties

Molecular Formula

C26H23N5O2S

Molecular Weight

469.6 g/mol

IUPAC Name

5-[[5-benzyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C26H23N5O2S/c1-18-8-6-7-11-22(18)25-27-24(33-30-25)17-34-26-29-28-23(16-19-9-4-3-5-10-19)31(26)20-12-14-21(32-2)15-13-20/h3-15H,16-17H2,1-2H3

InChI Key

NUDDUKBTBOWEQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)OC)CC5=CC=CC=C5

Origin of Product

United States

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